molecular formula C13H25NO3 B153195 tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 163210-22-8

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B153195
CAS No.: 163210-22-8
M. Wt: 243.34 g/mol
InChI Key: DIQOZPGKFVICKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl ester group and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of both the hydroxypropyl and tert-butyl ester groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a variety of chemical reactions and interactions, making it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a hydroxypropyl side chain. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N2O3C_{13}H_{25}N_{2}O_{3} with a molecular weight of approximately 257.35 g/mol. Its structure can be represented as follows:

tert Butyl 3 3 hydroxypropyl piperidine 1 carboxylate\text{tert Butyl 3 3 hydroxypropyl piperidine 1 carboxylate}

This compound features:

  • A piperidine ring , which provides structural stability.
  • A tert-butyl group , enhancing lipophilicity and steric hindrance.
  • A hydroxypropyl side chain , which can participate in hydrogen bonding.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The hydroxypropyl group facilitates hydrogen bonding with biological macromolecules, influencing their function and activity. The piperidine ring allows for interactions with various receptors and enzymes, potentially modulating metabolic pathways and cellular communication.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Receptor Binding : The compound acts as a ligand for several receptors, which may influence physiological responses.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic processes.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies demonstrated that the compound significantly reduced cell viability in glioblastoma cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Binding Affinity : The presence of the hydroxy group enhances the compound's ability to form hydrogen bonds, which increases its binding affinity to target proteins. This property is crucial for optimizing its pharmacological efficacy .
  • Comparative Analysis : When compared to similar compounds, such as tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate, the unique substitution pattern on the piperidine ring of this compound imparts distinct chemical and biological properties .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
Apoptosis InductionSignificant reduction in cell viability in glioblastoma cells
Receptor BindingActs as a ligand for multiple receptors
Enzyme InteractionPotential inhibition of specific enzymes

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOZPGKFVICKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611233
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-22-8
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]propionic acid (2.57 g, 10.0 mmol) in 100 mL of anhydrous THF was added slowly a solution of BH3.THF complex in THF (1.0 M, 20 mL, 2.0 equiv) at room temperature under N2. The solution was stirred for 16 h at room temperature. Water was added carefully (hydrogen evolution!), and the resulting solution was concentrated under reduced pressure. The residue was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed under reduced pressure to give the alcohol (2.35 g, 97%) as a colorless oil. LC-MS (ESI) m/z 244 (M+H+).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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